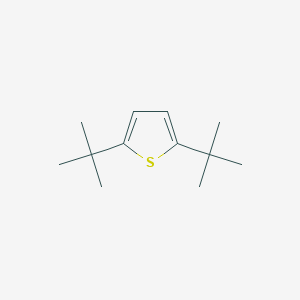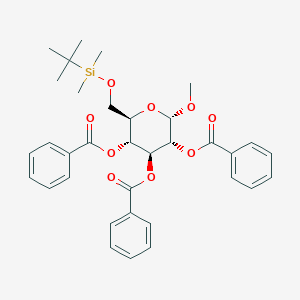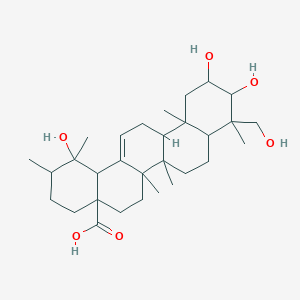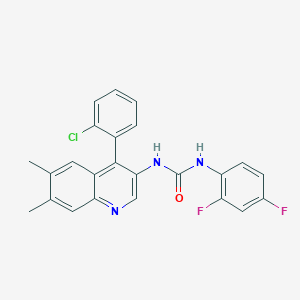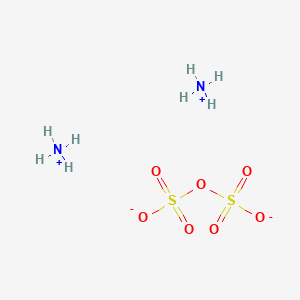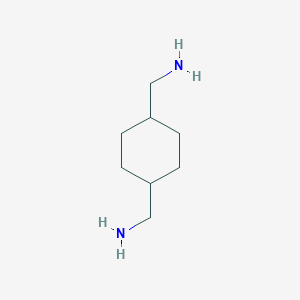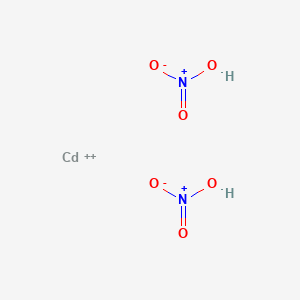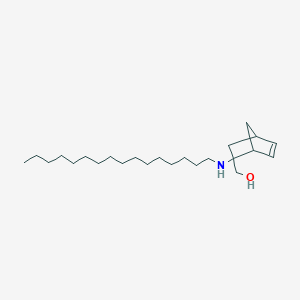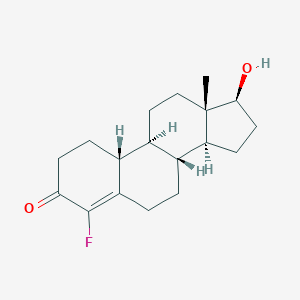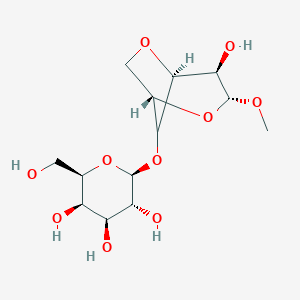
Methylcarrabioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarrabioside is a carbohydrate derivative that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a methylated derivative of carrabioside, a rare sugar that is naturally found in some plants and bacteria. Methylcarrabioside has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of methylcarrabioside is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activation of the NF-kappaB signaling pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Methylcarrabioside has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in mice. However, more studies are needed to fully understand its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Methylcarrabioside has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to use in cell culture experiments. However, one of the limitations of using methylcarrabioside in lab experiments is its high cost. It is also not widely available, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on methylcarrabioside. One area of research is its potential applications in medicine. More studies are needed to fully understand its antitumor and antiviral properties and to determine its potential as a therapeutic agent. Another area of research is its potential as a plant growth regulator and biopesticide. Studies are needed to determine its effectiveness in controlling pests and diseases in crops. Finally, more studies are needed to fully understand its mechanism of action and its effects on human health.
Synthesemethoden
Methylcarrabioside can be synthesized using various methods, including enzymatic and chemical methods. One of the most commonly used methods is the chemical synthesis method, which involves the reaction of carrabioside with methyl iodide in the presence of a base. The reaction yields methylcarrabioside along with some side products. The purity of the product can be improved by using purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Methylcarrabioside has potential applications in various fields such as medicine, food, and agriculture. In medicine, it has been studied for its antitumor and antiviral properties. Studies have shown that methylcarrabioside can inhibit the growth of cancer cells and prevent the replication of viruses such as HIV and herpes simplex virus. In food, it can be used as a low-calorie sweetener due to its sweetness and low glycemic index. In agriculture, it can be used as a plant growth regulator and a biopesticide.
Eigenschaften
CAS-Nummer |
131216-94-9 |
|---|---|
Produktname |
Methylcarrabioside |
Molekularformel |
C13H22O10 |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1 |
InChI-Schlüssel |
TULXNGMSCFHMKM-OTKCETCXSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Kanonische SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyme |
methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside methyl alpha-carrabioside methylcarrabioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



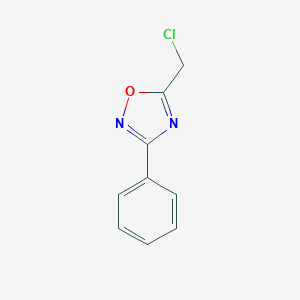
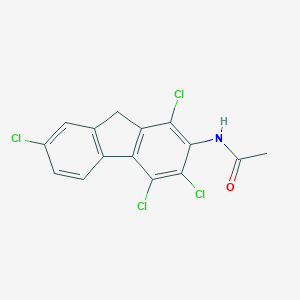
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
